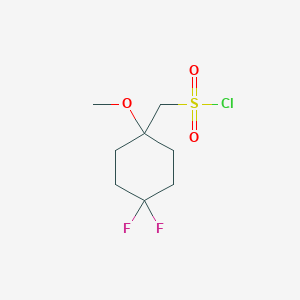

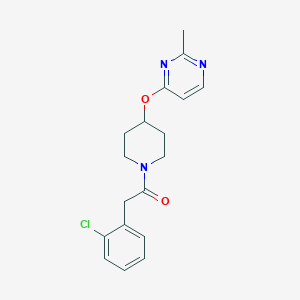

(4,4-二氟-1-甲氧基环己基)甲磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

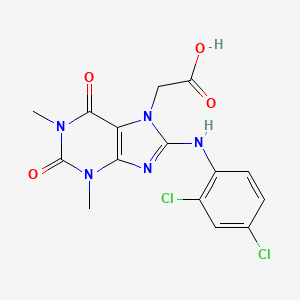

The compound "(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonyl chloride" is not directly discussed in the provided papers. However, the papers do provide insights into related sulfonyl and methanesulfonyl compounds, which can be useful in understanding the chemical behavior and synthesis of similar compounds. For instance, the use of trifluoromethanesulfonic anhydride in the generation of glycosyl triflates from thioglycosides suggests the reactivity of sulfonyl chlorides in the presence of anhydrides and their potential applications in glycosylation reactions .

Synthesis Analysis

The synthesis of related sulfonyl compounds involves the activation of thioglycosides using a thiophile system composed of S-(4-methoxyphenyl) benzenethiosulfinate (MPBT) and trifluoromethanesulfonic anhydride. This reaction occurs at low temperatures and in dichloromethane, indicating the potential for similar conditions to be used in the synthesis of "(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonyl chloride" .

Molecular Structure Analysis

The molecular structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide have been studied, providing insights into the behavior of methanesulfonamide derivatives. This compound forms cyclic dimers in solution and chain associates via hydrogen bonding in crystal form. Such information can be extrapolated to predict the molecular interactions and structure of "(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonyl chloride" .

Chemical Reactions Analysis

The decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide into phenyltris((trifluoromethyl)sulfonyl)methane and its isomer ester demonstrates the reactivity of diazonium salts with sulfonyl compounds. This suggests that "(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonyl chloride" may also undergo similar reactions, potentially forming stable or reactive intermediates that could be useful in organic synthesis .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonyl chloride" are not detailed in the provided papers, the studies on related compounds offer a foundation for understanding. For example, the formation of H-complexes and the evaluation of proton affinities in trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide suggest that similar sulfonyl chlorides may have distinct protonation behaviors and form complexes based on their functional groups . Additionally, the thermal decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide indicates that sulfonyl compounds can undergo significant structural changes under certain conditions, which could be relevant for the stability and reactivity of "(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonyl chloride" .

科学研究应用

动力学和光谱表征

研究探索了高反应性甲磺酸酯的动力学和光谱特性,这些甲磺酸酯衍生自环己-2-烯-1-醇和二苯甲醇等醇,并用甲磺酰氯处理。这些研究对于理解这些化合物(在各种化学反应中很重要)的反应性和稳定性至关重要 (Bentley 等,1994)。

离子液体中的电化学性质

另一个应用领域是研究五氧化二钒在甲磺酰氯-氯化铝离子液体中的电化学性质。这项研究对电池技术很重要,特别是对于理解钠如何在这些电解质中嵌入五氧化二钒薄膜 (Su 等,2001)。

抗肿瘤剂的合成

甲磺酰氯用于合成抗肿瘤剂,如克罗美松及其类似物。这些化合物经过测试,证明了其对某些类型的白血病的有效性,展示了甲磺酰氯在开发潜在癌症疗法中的作用 (Shealy & Krauth,1993)。

碳酸酐酶抑制剂的开发

该化合物还用于合成碳酸酐酶抑制剂,碳酸酐酶抑制剂在治疗青光眼中有应用。这项研究的重点是开发新型磺酰胺类药物,这些磺酰胺类药物可能带来新型抗青光眼药物 (Scozzafava 等,2000)。

光化学转化

甲磺酰氯用于研究光化学转化,特别是在合成和辐照某些化合物以了解它们在光照下的反应性。这项研究提供了对有机化合物光化学行为的见解 (Cristol 等,1987)。

磺酰胺和寡肽的合成

它在磺酰胺和寡肽的合成中发挥作用。这包括在肽合成中制备活化酯,这在药物和生物分子的开发中很重要 (梁悦洁,2009)。

安全和危害

属性

IUPAC Name |

(4,4-difluoro-1-methoxycyclohexyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClF2O3S/c1-14-7(6-15(9,12)13)2-4-8(10,11)5-3-7/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGBSZAZTGKXPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC(CC1)(F)F)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClF2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dimethylamino)ethyl]-3-methoxypropanamide](/img/structure/B2506167.png)

![(3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate](/img/structure/B2506170.png)

![N-cyclohexyl-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2506176.png)

![Methyl 4-[(5-methoxynaphthalen-1-yl)carbamoyl]benzoate](/img/structure/B2506180.png)